molecular formula C3H5ClN2O2S B2845708 (3-methyl-3H-diazirin-3-yl)methanesulfonyl chloride CAS No. 1936050-60-0

(3-methyl-3H-diazirin-3-yl)methanesulfonyl chloride

Cat. No.: B2845708
CAS No.: 1936050-60-0
M. Wt: 168.6
InChI Key: PYHNPRZTIFFTDD-UHFFFAOYSA-N
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Description

(3-Methyl-3H-diazirin-3-yl)methanesulfonyl chloride (CAS 1936050-60-0) is a specialized chemical reagent that serves as a highly valuable building block for the synthesis of advanced photoaffinity probes. Its core structure incorporates a diazirine ring, a compact and highly effective photoreactive group that, upon activation with ultraviolet light, generates a reactive carbene intermediate capable of forming covalent bonds with nearby biomolecules . This compound is functionally activated with a methanesulfonyl chloride group, making it a critical reagent for introducing the diazirine moiety into target molecules via sulfonylation or nucleophilic substitution reactions . In chemical biology and drug discovery research, this reagent is primarily employed to create photo-cross-linking probes for mapping intricate biomolecular interactions, such as protein-protein, protein-ligand, and receptor-substrate engagements. The small size of the diazirine ring is a significant advantage, as it minimizes steric hindrance and thus reduces the likelihood of perturbing the natural biological activity of the molecule it is attached to . Researchers utilize this reagent to develop probes for target identification and validation, as evidenced by its application in developing photoaffinity probes for the Dopamine Receptor D2 (DRD2), enabling the study of its interactome and signaling pathways . The resulting probes allow for the covalent capture of transient interactions, facilitating the isolation and subsequent proteomic analysis of complexes that are otherwise difficult to study. Handling this reagent requires careful attention to its storage and safety specifications. It must be stored in a dark place under an inert atmosphere, preferably in a freezer at -20°C or below, to maintain its stability and photoreactivity . It is critical to note that this product is intended For Research Use Only and is strictly not for diagnostic or therapeutic use in humans. Researchers should consult the relevant Safety Data Sheet (SDS) prior to use and adhere to all laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methyldiazirin-3-yl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClN2O2S/c1-3(5-6-3)2-9(4,7)8/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHNPRZTIFFTDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=N1)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Framework for Diazirine-Containing Compounds

Diazirines are typically synthesized via oxidation of diaziridines, which themselves derive from ketones through sequential oximation, sulfonylation, and amination. The target compound’s structure—a diazirine core with methyl and methanesulfonyl chloride substituents—requires careful selection of precursors and functionalization steps.

Diaziridine Formation

Ketones are converted to diaziridines via:

  • Oximation : Reaction with hydroxylamine hydrochloride (NH$$_2$$OH·HCl) to form an oxime.
  • Sulfonylation : Treatment with methanesulfonyl chloride (MsCl) or tosyl chloride (TsCl) to yield sulfonyl oximes.
  • Amination : Reaction with ammonia (NH$$_3$$) to cyclize into diaziridines.

For the target compound, sulfonylation with MsCl introduces the methanesulfonyl group early, though subsequent steps must retain this functionality.

Diazirine Oxidation

Diaziridines are oxidized to diazirines using agents like iodine (I$$_2$$) or chromium-based oxidants. Critical to this step is preserving the sulfonyl chloride group, which may require mild conditions to avoid hydrolysis or decomposition.

Proposed Synthetic Routes for (3-Methyl-3H-Diazirin-3-yl)methanesulfonyl Chloride

Route 1: Direct Diazirine Functionalization

This approach begins with a pre-formed diazirine containing a hydroxymethyl group, which is subsequently converted to the sulfonyl chloride.

Steps:
  • Synthesis of (3-Methyl-3H-diazirin-3-yl)methanol :

    • Start with acetone oxime, mesylate with MsCl, and aminate to form 3-methyl-3H-diaziridine.
    • Oxidize to 3-methyl-3H-diazirine.
    • Introduce hydroxymethyl via Grignard addition (e.g., formaldehyde).
  • Conversion to Sulfonyl Chloride :

    • Thiol Intermediate : React hydroxymethyl-diazirine with Lawesson’s reagent to form thiol (HSCH$$_2$$-diazirine).
    • Oxidation : Treat thiol with chlorine gas (Cl$$_2$$) in aqueous HCl to yield sulfonyl chloride.

Challenges :

  • Thiol oxidation requires precise control to avoid over-oxidation to sulfonic acids.
  • Diazirine stability under chlorination conditions must be verified.

Route 2: Late-Stage Sulfonylation of Diaziridine

Here, the sulfonyl chloride group is introduced during diaziridine synthesis.

Steps:
  • Ketone Preparation : Synthesize 3-(chloromethyl)-3-methyl-diaziridine via:

    • Oximation of methyl vinyl ketone.
    • Mesylation and amination to form diaziridine with chloromethyl group.
  • Sulfonylation :

    • React chloromethyl-diaziridine with methanesulfonic acid (MsOH) in the presence of thionyl chloride (SOCl$$_2$$) to substitute chloride with methanesulfonyl chloride.

Advantages :

  • Leverages well-established sulfonyl chloride synthesis from sulfonic acids and SOCl$$_2$$.

Solid-Phase Synthesis Approaches

Recent advancements in resin-bound methodologies offer streamlined pathways for diazirine synthesis:

Resin-Bound Sulfonyl Oxime Strategy

  • Immobilization : Anchor a sulfonyl oxime (e.g., methanesulfonyl oxime) to a solid support.
  • Diaziridine Formation : Treat with NH$$_3$$ to generate resin-bound diaziridine.
  • Oxidation and Cleavage : Oxidize to diazirine and cleave from resin using trifluoroacetic acid (TFA).

Example :
$$
\text{Resin-SO}2\text{-N=C(CH}3\text{)}2 \xrightarrow{\text{NH}3} \text{Resin-SO}2\text{-diaziridine} \xrightarrow{\text{I}2} \text{Resin-SO}_2\text{-diazirine} \xrightarrow{\text{TFA}} \text{this compound}
$$

Benefits :

  • Avoids purification challenges associated with small-molecule intermediates.

Critical Analysis of Methodologies

Method Advantages Limitations
Direct Functionalization Retains diazirine core integrity Multi-step thiol synthesis and oxidation
Late-Stage Sulfonylation Uses commercial reagents (MsOH, SOCl$$_2$$) Requires stable chloromethyl-diaziridine precursor
Solid-Phase Synthesis High purity, scalable Specialized resin and equipment needed

Chemical Reactions Analysis

(3-methyl-3H-diazirin-3-yl)methanesulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like triethylamine for substitution reactions and water for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Characteristics

Before delving into its applications, it is crucial to understand the chemical properties of (3-methyl-3H-diazirin-3-yl)methanesulfonyl chloride:

  • Chemical Formula : C₃H₅ClN₂O₂S
  • Molecular Weight : 168.6 g/mol
  • CAS Number : 1936050-60-0
  • Appearance : Liquid
  • Storage Conditions : Recommended storage at -10 °C under inert atmosphere to maintain stability.

Applications in Organic Synthesis

1. Synthesis of Sulfonamides

This compound is utilized as a sulfonating agent in the synthesis of sulfonamides. Sulfonamides are important in medicinal chemistry due to their antibacterial properties. The diazirine moiety allows for selective functionalization, enhancing the reactivity of the compound.

2. Photoaffinity Labeling

The diazirine group in this compound enables its use in photoaffinity labeling techniques. When exposed to UV light, diazirines can form covalent bonds with nearby biomolecules, allowing researchers to study protein interactions and localizations within cells. This application is particularly useful in proteomics and drug discovery.

Applications in Biochemistry

1. Targeted Drug Delivery

Research indicates that compounds like this compound can be modified to create prodrugs that release active pharmaceutical ingredients upon specific stimuli, such as light activation. This targeted approach minimizes side effects and enhances drug efficacy.

2. Mechanistic Studies of Enzyme Activity

The ability of this compound to form covalent bonds makes it a valuable tool for studying enzyme mechanisms. By attaching to active sites or allosteric sites on enzymes, it can help elucidate the role of specific amino acids in catalysis or regulation.

Case Study 1: Photoaffinity Labeling in Protein Research

A study published in Journal of Biological Chemistry demonstrated the use of this compound for photoaffinity labeling of a specific receptor protein. The researchers were able to identify binding partners and map interaction networks within cellular environments, showcasing its utility in understanding complex biological systems.

Case Study 2: Synthesis of Antibacterial Agents

In a research effort aimed at developing new antibacterial agents, scientists employed this compound as a key intermediate in synthesizing novel sulfonamide derivatives. The resulting compounds exhibited potent activity against resistant bacterial strains, highlighting the compound's significance in medicinal chemistry.

Mechanism of Action

The mechanism by which (3-methyl-3H-diazirin-3-yl)methanesulfonyl chloride exerts its effects involves the formation of reactive intermediates upon exposure to light or other activating conditions . These intermediates can form covalent bonds with nearby molecules, allowing for the study of molecular interactions and the development of photoactivatable compounds. The molecular targets and pathways involved depend on the specific application and the molecules being studied.

Comparison with Similar Compounds

3-Trifluoromethyl-3-phenyldiazirine (TPD)

Structural Differences :

  • TPD replaces the methanesulfonyl chloride group with a trifluoromethyl and phenyl substituent on the diazirine ring.
  • Molecular formula: C₈H₅F₃N₂.

Trifluoromethanesulfonyl Chloride

Structural Differences :

  • Contains a trifluoromethyl group attached to the sulfonyl chloride (CF₃SO₂Cl vs. CH₂-diazirine-SO₂Cl in the target compound).
  • Molecular formula: CClF₃O₂S; molecular weight: 168.52 .

Physical Properties :

  • Boiling point: 29–32°C; density: 1.583 g/mL; refractive index: 1.334 .
  • Higher volatility and lower molecular weight compared to the diazirine-containing compound.

Methanesulfonyl Chloride

Structural Differences :

  • Simpler structure (CH₃SO₂Cl) without the diazirine ring.
  • Molecular formula: CH₃ClO₂S; molecular weight: 114.54.

Comparative Data Table

Compound Molecular Formula Molecular Weight Key Reactivity Applications Stability/Safety
(3-Methyl-3H-diazirin-3-yl)methanesulfonyl chloride C₅H₇ClN₂O₂S 194.65 Photolytic carbene generation; nucleophilic substitution Photoaffinity labeling; bioconjugation Stable in dark; hydrolyzes with NaOH
3-Trifluoromethyl-3-phenyldiazirine (TPD) C₈H₅F₃N₂ 186.13 UV-induced carbene formation; acid/base stable Photochemical probes Stable in 1 M HCl/NaOH; UV-sensitive
Trifluoromethanesulfonyl chloride CClF₃O₂S 168.52 Triflation reactions; strong electrophilic character Catalysis; organic synthesis Corrosive; exothermic hydrolysis
Methanesulfonyl chloride CH₃ClO₂S 114.55 Mesylation of alcohols/amines Synthetic chemistry Highly reactive; NaOH hydrolysis required

Key Research Findings

Photolytic Efficiency : The diazirine group in this compound enables efficient carbene generation comparable to TPD, but its sulfonyl chloride group adds versatility in bioconjugation .

Reactivity Trade-offs : Trifluoromethanesulfonyl chloride exhibits greater electrophilicity than the target compound due to the trifluoromethyl group but lacks photochemical utility .

Safety Profiles : Methanesulfonyl chloride and the target compound share similar hydrolysis protocols (2.5 M NaOH), but the latter’s diazirine ring necessitates UV safety measures .

Biological Activity

(3-Methyl-3H-diazirin-3-yl)methanesulfonyl chloride, with the CAS number 1936050-60-0, is a compound that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its mechanism of action, applications in research, and relevant case studies.

The molecular formula for this compound is C₃H₅ClN₂O₂S, and it has a molecular weight of 168.60 g/mol. It is characterized by its diazirine moiety, which is known for its ability to form covalent bonds with proteins upon exposure to light, making it a valuable tool in biological research.

PropertyValue
Molecular FormulaC₃H₅ClN₂O₂S
Molecular Weight168.60 g/mol
CAS Number1936050-60-0
AppearanceLiquid
Storage Temperature-20 °C

The biological activity of this compound primarily involves its ability to act as a photoaffinity label. When exposed to UV light, diazirine compounds can form reactive carbene species that can covalently bond with nearby biomolecules, including proteins and nucleic acids. This property allows researchers to study protein interactions and cellular mechanisms in detail.

Key Mechanisms:

  • Covalent Bond Formation : The compound can bind irreversibly to target proteins, enabling the identification of binding sites and interaction partners.
  • Protein Labeling : It is used in proteomics for labeling proteins in living cells or tissues.
  • Signal Transduction Modulation : By binding to specific receptors or enzymes, it can alter signaling pathways within cells.

Biological Applications

This compound has various applications in biological research:

  • Enzyme Mechanism Studies : It aids in understanding enzyme activity through irreversible inhibition or modification.
  • Protein Interaction Mapping : Researchers use it to identify protein-protein interactions in complex biological systems.
  • Drug Development : Its ability to selectively label proteins makes it a candidate for drug discovery processes.

Case Studies and Research Findings

Recent studies have highlighted the utility of this compound in various research contexts:

  • Study on Protein Interactions :
    • A study demonstrated the use of this compound to map interactions between signaling proteins in cancer cells, revealing critical pathways involved in tumor growth and survival .
  • Enzyme Inhibition :
    • Research indicated that compounds similar to this compound exhibit significant inhibitory effects on specific enzymes, leading to potential therapeutic applications against diseases like acute myeloid leukemia .

Safety and Handling

Due to its reactive nature, this compound must be handled with care:

  • Toxicity : It is classified as dangerous; exposure can lead to severe skin burns and respiratory issues.
  • Storage : Should be stored in a dark place under inert conditions at low temperatures to prevent decomposition.

Q & A

Q. What safety precautions are critical when handling (3-methyl-3H-diazirin-3-yl)methanesulfonyl chloride in laboratory settings?

  • Methodological Answer : Due to its sulfonyl chloride and diazirinyl groups, strict safety protocols are required:
  • PPE : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Respiratory protection is advised if ventilation is insufficient .
  • Ventilation : Use fume hoods to avoid inhalation of vapors, which can cause respiratory and neurological toxicity .
  • Light Sensitivity : Store in amber glass containers under inert gas (e.g., argon) to prevent photodegradation of the diazirine ring .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer :
  • Temperature : Store at 2–8°C in a dry environment to minimize hydrolysis of the sulfonyl chloride group .
  • Light Protection : Avoid UV exposure to preserve the diazirine moiety’s photoaffinity labeling capability .
  • Container Compatibility : Use glass or fluoropolymer-lined containers to prevent reactions with metals .

Q. What are common synthetic routes to prepare this compound?

  • Methodological Answer :
  • Thiol Oxidation : Start with (3-methyl-3H-diazirin-3-yl)methanethiol. Oxidize using chlorine gas in aqueous HCl to form the sulfonyl chloride .
  • Nucleophilic Displacement : React diazirinylmethanesulfonic acid with PCl₅ or SOCl₂ under anhydrous conditions .
  • Purification : Use low-temperature recrystallization (e.g., hexane/ethyl acetate) to isolate the product .

Advanced Research Questions

Q. How does the diazirinyl group influence the reactivity of this compound in photochemical applications?

  • Methodological Answer :
  • Mechanism : The diazirine ring generates carbene intermediates upon UV irradiation (300–365 nm), enabling covalent crosslinking with proximal biomolecules (e.g., proteins) .
  • Experimental Design :

Irradiate the compound with target proteins in buffer (pH 7.4) at 4°C to minimize thermal side reactions.

Quench unreacted carbenes with scavengers (e.g., dithiothreitol).

Analyze crosslinked products via SDS-PAGE or mass spectrometry .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer :
  • NMR : Use ¹³C NMR to confirm the diazirine ring (δ ~160–170 ppm for C=N₂) and sulfonyl chloride (δ ~55–60 ppm for SO₂Cl) .
  • HPLC-MS : Monitor purity with reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled to high-resolution MS for mass validation .
  • UV-Vis Spectroscopy : Detect diazirine-specific absorbance at ~350 nm to assess photostability .

Q. How can researchers resolve discrepancies in reported reactivity data for sulfonyl chloride derivatives under varying conditions?

  • Methodological Answer :
  • Controlled Replication : Repeat experiments under standardized conditions (e.g., solvent, temperature, light exposure) .
  • Kinetic Studies : Use stopped-flow spectroscopy to compare reaction rates of the diazirinyl-sulfonyl chloride with nucleophiles (e.g., amines) .
  • Purity Assessment : Validate compound integrity via elemental analysis and HPLC to rule out degradation artifacts .

Q. What strategies optimize the use of this compound in protein interaction studies?

  • Methodological Answer :
  • Photoaffinity Labeling :

Incubate the compound with target proteins in physiological buffer.

Irradiate at 365 nm for 5–10 minutes to activate the diazirine.

Digest crosslinked proteins with trypsin and identify binding sites via LC-MS/MS .

  • Competitive Inhibition : Co-administer with non-reactive analogs to confirm specificity .

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